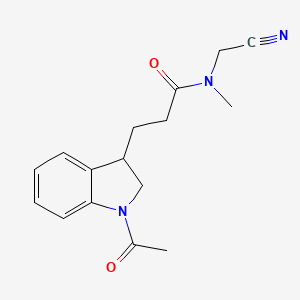

![molecular formula C15H15ClN4OS B2505354 3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891127-47-2](/img/structure/B2505354.png)

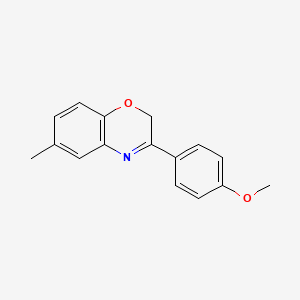

3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” belongs to the class of 1,2,4-triazolo[4,3-a]pyrimidines . The 1,2,4-triazolo[4,3-a]pyrimidine heterocycle, despite its relatively simple structure, has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine was synthesized and recrystallized from EtOH . The compound was characterized by 1H NMR, 13C NMR, FTIR, MS, elemental analysis, and X-ray diffraction .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction .Chemical Reactions Analysis

1,2,4-Triazoles, in general, have found numerous applications in medicinal chemistry . They have been used in the synthesis of various biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques such as 1H NMR, 13C NMR, FTIR, MS, and elemental analysis .Wissenschaftliche Forschungsanwendungen

Energetic Materials

Energetic materials play a crucial role in propellants, explosives, and pyrotechnics. Researchers have explored the potential of this compound in this context. Specifically, a family of energetic salts based on 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-2-ium was prepared by reacting it with corresponding energetic acids . The calculated detonation performance of one such compound (compound 10) demonstrated superior properties compared to the well-known explosive RDX (1,3,5-trinitroperhydro-1,3,5-triazine). Compound 10 exhibited good density, high decomposition temperature, and excellent detonation performance, making it a promising candidate for energetic applications.

Anti-Tumor Activity

In the realm of medicinal chemistry, derivatives of this compound have been investigated for their anti-tumor potential. Notably, compound 22i showed remarkable anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited potent c-Met kinase inhibition ability at the nanomolar level . Such findings highlight its potential as a lead compound for further drug development.

Contamination Analysis

Researchers have also studied the formation pathway of N-nitroso-triazolopyrazine (NTTP) , a derivative of this compound. This investigation was part of a case study involving Sitagliptin drug products and Sitagliptin/Metformin drug products. The analytical methods developed for determining NTTP and its precursor provided valuable insights into contamination issues .

Antiproliferative Activity

A series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing a hydrazone moiety were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These derivatives exhibited promising results, emphasizing the compound’s potential in cancer research .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(3-chlorophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4OS/c1-2-4-12-8-13(21)17-14-18-19-15(20(12)14)22-9-10-5-3-6-11(16)7-10/h3,5-8H,2,4,9H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHISHRJLKPGTHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2505275.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2505276.png)

![[2-(Propan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B2505277.png)

![N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2505279.png)

![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)

![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)

![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)